

# Technical Guide: Physicochemical Properties of 2-Phenylpentan-3-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Phenylpentan-3-one

Cat. No.: B3023645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Phenylpentan-3-one**, an organic compound with the molecular formula  $C_{11}H_{14}O$ , is a ketone featuring a phenyl group at the second carbon of a pentanone chain.<sup>[1]</sup> Its structure presents a chiral center at the alpha-carbon to the carbonyl group, making it a molecule of interest in stereoselective synthesis and as a potential building block for more complex chemical entities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Phenylpentan-3-one**, detailed experimental protocols for its synthesis and characterization, and visualizations to aid in understanding its chemical workflows.

## Physicochemical Properties

A summary of the key physical and chemical properties of **2-Phenylpentan-3-one** is presented below. It is important to note that while numerous computed properties are available, experimentally determined values for some physical properties, such as boiling and melting points, are not consistently reported in the literature.

## Identification and General Properties

Property	Value	Source
IUPAC Name	2-phenylpentan-3-one	<a href="#">[1]</a>
CAS Number	16819-77-5	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O	<a href="#">[1]</a>
Molecular Weight	162.23 g/mol	<a href="#">[1]</a>
Canonical SMILES	<chem>CCC(=O)C(C)C1=CC=CC=C1</chem>	<a href="#">[1]</a>
InChI Key	UYXZZTGJCIWPJY- UHFFFAOYSA-N	<a href="#">[1]</a>

## Computed Physical Properties

The following table summarizes the computed physical properties for **2-Phenylpentan-3-one**, which provide estimations of its physical behavior.

Property	Value	Source
XLogP3	2.6	<a href="#">[1]</a>
Topological Polar Surface Area	17.1 Å <sup>2</sup>	<a href="#">[1]</a>
Rotatable Bond Count	3	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a>
Heavy Atom Count	12	<a href="#">[1]</a>
Complexity	145	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **2-Phenylpentan-3-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^{13}\text{C}$  NMR: Spectra are available and can be accessed through public databases such as PubChem.[1]
- $^1\text{H}$  NMR: While a specific spectrum for **2-phenylpentan-3-one** is not readily available, the expected signals can be predicted based on its structure.

## Infrared (IR) Spectroscopy

- A vapor phase IR spectrum is available, which would prominently feature a strong absorption band characteristic of the C=O stretching of the ketone functional group, typically in the range of  $1715\text{ cm}^{-1}$ . [1]

## Mass Spectrometry

- GC-MS: Gas chromatography-mass spectrometry data is available, providing information on the fragmentation pattern of the molecule, which is useful for its identification.[1]

## Chemical Properties and Reactivity

The chemical reactivity of **2-Phenylpentan-3-one** is primarily dictated by the ketone functional group and the presence of the alpha-phenyl substituent.

- Reduction: The carbonyl group can be reduced to a secondary alcohol, 2-phenylpentan-3-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
- Enolate Formation: The presence of alpha-hydrogens allows for the formation of an enolate under basic conditions, which can then participate in various reactions such as alkylations and aldol condensations.
- Reactions of the Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the deactivating effect of the ketone group.

## Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of **2-Phenylpentan-3-one**.

## Proposed Synthesis of 2-Phenylpentan-3-one via Oxidation of 2-Phenylpentan-3-ol

This protocol describes a plausible method for the synthesis of **2-Phenylpentan-3-one** by the oxidation of its corresponding alcohol, 2-phenylpentan-3-ol. This method is adapted from general procedures for the oxidation of secondary alcohols.

Materials:

- 2-Phenylpentan-3-ol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 2-phenylpentan-3-ol (1 equivalent) in anhydrous dichloromethane.
- To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

- Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel to yield pure **2-phenylpentan-3-one**.

## General Protocol for NMR Spectroscopic Analysis

### Sample Preparation:

- Dissolve approximately 5-10 mg of purified **2-Phenylpentan-3-one** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (TMS) can be added.

### Data Acquisition:

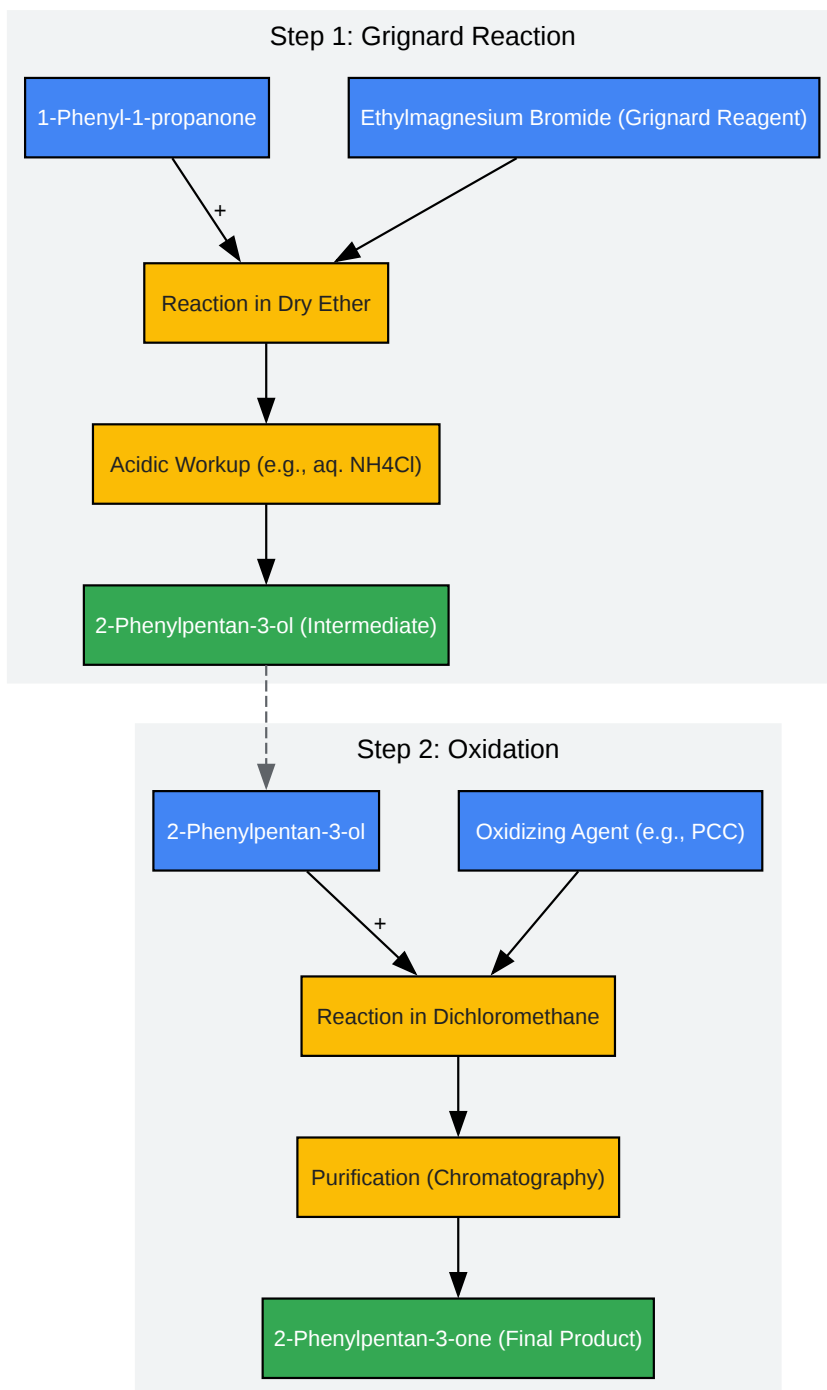
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer.
- Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

## Visualizations

### Proposed Synthesis Workflow for 2-Phenylpentan-3-one

The following diagram illustrates the proposed two-step synthesis of **2-Phenylpentan-3-one**, starting from 1-phenyl-1-propanone. This pathway involves a Grignard reaction to form the intermediate alcohol, followed by oxidation to the target ketone.

## Proposed Synthesis of 2-Phenylpentan-3-one

[Click to download full resolution via product page](#)Caption: Proposed two-step synthesis of **2-Phenylpentan-3-one**.

## Conclusion

This technical guide has summarized the key physical and chemical properties of **2-Phenylpentan-3-one**, providing a valuable resource for researchers and professionals. While experimental data for some physical properties remains to be fully elucidated, the provided spectroscopic information and proposed synthetic protocols offer a solid foundation for further investigation and application of this compound in various fields of chemical science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Phenylpentan-3-one | C<sub>11</sub>H<sub>14</sub>O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Phenylpentan-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3023645#physical-and-chemical-properties-of-2-phenylpentan-3-one]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)